5-Amino-3-bromo-4-methylpyridin-2(1H)-one
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Overview
Description
5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a methyl group at the 4-position on the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-1,2-dihydropyridin-2-one followed by the introduction of an amino group at the 5-position. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-amino-4-methyl-1,2-dihydropyridin-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted pyridinones, which can be further functionalized for specific applications .
Scientific Research Applications
5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-bromo-6-methyl-1,2-dihydropyridin-2-one hydrochloride
- 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
Uniqueness
5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
5-Amino-3-bromo-4-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with an amino group at the 5-position and a bromine atom at the 3-position, with a methyl group at the 4-position. These functional groups are crucial for its biological interactions, influencing its reactivity and binding properties with biological targets.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.
- Halogen Bonding : The presence of bromine allows for halogen bonding, which may stabilize interactions with target proteins or nucleic acids.
These interactions can modulate enzymatic activities and receptor binding, leading to diverse biological effects including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Anticancer Properties
In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Cell Lines Tested : Effects were observed in human cervical cancer (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cell lines.
- IC50 Values : The compound displayed IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | X |
Caco-2 | Y |
MDA-MB-231 | Z |
(Note: Specific IC50 values need to be sourced from experimental data.)
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, suggesting its potential as a lead compound in antibiotic development .
Study on Anticancer Activity
Another investigation focused on the anticancer properties of this compound in vitro. It was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This study highlighted the compound's potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-amino-3-bromo-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10) |
InChI Key |
PIJSPJOTJCTEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1N)Br |
Origin of Product |
United States |
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